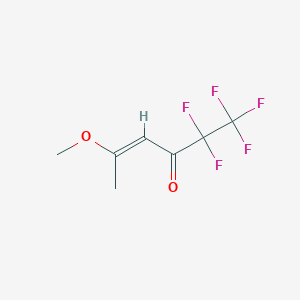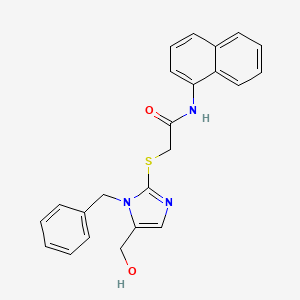
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one, also known as PMH, is a fluorinated ketone that has been gaining attention in the scientific community due to its unique properties and potential applications. PMH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been used as a reagent in the synthesis of various organic compounds, including fluorinated alcohols and ketones. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been used as a building block in the synthesis of fluorinated polymers and materials. In medicinal chemistry, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential as a drug candidate, particularly as an inhibitor of enzymes involved in cancer and inflammation.
Mécanisme D'action
The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has several advantages for lab experiments, including its high stability and solubility in various solvents. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is also a versatile reagent that can be used in various reactions. However, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has some limitations, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for research on (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one. One area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based materials and polymers with unique properties, such as high thermal stability and chemical resistance. Another area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one and its potential side effects.
Méthodes De Synthèse
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can be synthesized using various methods, including the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with sodium methoxide in methanol. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can also be synthesized using a one-pot method that involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol and a reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNAEPLFPHADE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(F)(F)F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)
![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)


